Product packaging for Methyl 4-hydroxy-1H-indole-2-carboxylate(Cat. No.:CAS No. 27748-08-9)

Methyl 4-hydroxy-1H-indole-2-carboxylate

Cat. No.: B1344119
CAS No.: 27748-08-9
M. Wt: 191.18 g/mol
InChI Key: YAODSTOIAVANEI-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-1H-indole-2-carboxylate (CAS 27748-08-9) is a highly functionalized indole derivative that serves as a versatile and pivotal synthetic intermediate in medicinal chemistry and drug discovery research. The indole nucleus is a privileged scaffold in pharmaceutical development, present in numerous bioactive molecules . This compound is specifically engineered with reactive sites—a C-2 methyl carboxylate and a C-4 hydroxyl group—that allow for diverse chemical transformations, facilitating the synthesis of complex molecular architectures such as 4-alkoxy-1H-indole-2-carboxylic acids . Its primary research value lies as a key building block for developing novel therapeutic agents. Indole-2-carboxylate derivatives demonstrate broad-spectrum antiviral activity against both DNA and RNA viruses, with specific compounds showing high selectivity against Coxsackie B3 virus and potent inhibitory activity against influenza A . Furthermore, the indole-2-carboxamide scaffold, accessible from this intermediate, is an effective foundation for designing new agonists of the TRPV1 ion channel, a promising target for developing novel antinociceptive and anti-inflammatory agents . Research also explores hybrid molecules incorporating this indole core for inhibiting amyloid-β aggregation, a key pathological marker in Alzheimer's disease . The compound is routinely synthesized via the demethylation of its 4-methoxy precursor using a strong Lewis acid . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO3 B1344119 Methyl 4-hydroxy-1H-indole-2-carboxylate CAS No. 27748-08-9

Properties

IUPAC Name

methyl 4-hydroxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-10(13)8-5-6-7(11-8)3-2-4-9(6)12/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAODSTOIAVANEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30624612
Record name Methyl 4-hydroxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27748-08-9
Record name Methyl 4-hydroxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-hydroxy-1H-indole-2-carboxylate
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Synthetic Methodologies and Strategies for Methyl 4 Hydroxy 1h Indole 2 Carboxylate and Its Derivatives

Classical and Contemporary Indole (B1671886) Synthesis Approaches

The following sections delve into the principles of six classical indole syntheses and their potential application to the synthesis of 4-hydroxy-substituted indole-2-carboxylates.

Fischer Indole Synthesis and Mechanistic Considerations

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for constructing the indole ring system. byjus.comwikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone. byjus.com

The mechanism proceeds through several key steps:

Hydrazone formation: The arylhydrazine reacts with a carbonyl compound to form an arylhydrazone.

Tautomerization: The hydrazone tautomerizes to its enamine form.

researchgate.netresearchgate.net-Sigmatropic rearrangement: Under acidic conditions, the protonated enamine undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement (the key bond-forming step) to form a di-imine intermediate. byjus.com

Rearomatization and Cyclization: The di-imine rearomatizes, followed by an intramolecular nucleophilic attack to form a five-membered ring.

Elimination: Finally, a molecule of ammonia (B1221849) is eliminated to yield the aromatic indole ring.

For the synthesis of Methyl 4-hydroxy-1H-indole-2-carboxylate, a plausible approach would involve the reaction of (3-hydroxyphenyl)hydrazine with a pyruvate (B1213749) ester, such as methyl pyruvate. However, the free hydroxyl group can interfere with the acidic conditions of the reaction. Therefore, a protection strategy is necessary. A common protecting group for phenols is the benzyl (B1604629) ether, which is stable to acidic conditions and can be removed later by hydrogenolysis.

The starting materials would thus be (3-(benzyloxy)phenyl)hydrazine (B1601733) and methyl pyruvate. The subsequent Fischer indolization would be expected to yield a mixture of two regioisomers: methyl 4-(benzyloxy)-1H-indole-2-carboxylate and methyl 6-(benzyloxy)-1H-indole-2-carboxylate. The regiochemical outcome is influenced by the electronic and steric effects of the substituent on the phenylhydrazine (B124118) ring. nih.gov Generally, cyclization is favored at the para position to an electron-donating group, which in this case would lead to the 6-benzyloxy isomer as the major product. nih.gov Achieving selectivity for the 4-substituted isomer remains a significant challenge in Fischer indole synthesis with meta-substituted phenylhydrazines.

Starting Material Reagent Catalyst Expected Product(s) Key Challenge
(3-(Benzyloxy)phenyl)hydrazineMethyl pyruvateBrønsted or Lewis acid (e.g., H₂SO₄, ZnCl₂)Methyl 4-(benzyloxy)-1H-indole-2-carboxylate and Methyl 6-(benzyloxy)-1H-indole-2-carboxylateControlling regioselectivity to favor the 4-substituted isomer.

Reissert Indole Synthesis for Substituted Indole-2-carboxylates

The Reissert indole synthesis is a valuable method for the preparation of indole-2-carboxylic acids and their esters. wikipedia.orgresearchgate.net The classical approach involves the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a strong base, followed by reductive cyclization of the resulting o-nitrophenylpyruvic acid derivative. wikipedia.org

The reaction mechanism can be summarized as follows:

Condensation: An o-nitrotoluene is deprotonated at the methyl group by a strong base (e.g., sodium ethoxide), and the resulting carbanion reacts with diethyl oxalate to form an ethyl o-nitrophenylpyruvate. wikipedia.org

Reductive Cyclization: The nitro group of the pyruvate derivative is reduced to an amino group (e.g., using zinc in acetic acid or catalytic hydrogenation). The newly formed amino group then undergoes intramolecular condensation with the adjacent ketone to form the indole-2-carboxylate (B1230498) after dehydration. wikipedia.org

To synthesize this compound via the Reissert method, a suitable starting material would be 2-methyl-3-nitrophenol. As with the Fischer synthesis, the phenolic hydroxyl group would likely require protection, for instance as a benzyl ether, to prevent unwanted side reactions. The synthesis would therefore commence with 2-methyl-3-nitro-1-(benzyloxy)benzene.

This starting material would be condensed with diethyl oxalate to yield ethyl 2-(2-nitro-6-(benzyloxy)phenyl)-2-oxoacetate. Subsequent reduction of the nitro group would lead to the formation of the indole ring, affording ethyl 4-(benzyloxy)-1H-indole-2-carboxylate. The final steps would involve transesterification to the methyl ester, if necessary, and deprotection of the benzyl group to unveil the 4-hydroxyl functionality.

Starting Material Reagents Reducing Agent Product
2-Methyl-3-nitro-1-(benzyloxy)benzene1. Diethyl oxalate, NaOEt2. H₃O⁺Zn/CH₃COOH or H₂/Pd-CEthyl 4-(benzyloxy)-1H-indole-2-carboxylate

Madelung Synthesis Principles and Scope

The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base, such as sodium ethoxide or sodamide. wikipedia.org The reaction is generally limited to the preparation of indoles that can withstand these harsh conditions. wikipedia.org

The mechanism is initiated by the deprotonation of both the amide nitrogen and the benzylic methyl group by the strong base. The resulting carbanion then attacks the amide carbonyl, leading to a cyclized intermediate that, upon dehydration, yields the indole.

Due to the forcing conditions, the classical Madelung synthesis is not well-suited for the synthesis of substrates with sensitive functional groups, such as the hydroxyl group in this compound. The high temperatures and strongly basic environment would likely lead to decomposition or undesired side reactions. Modern variations of the Madelung synthesis that proceed under milder conditions have been developed, but these fall outside the scope of the classical method. Therefore, the Madelung synthesis is not a practical approach for the target molecule.

Bartoli Indole Synthesis for Regioselective Indole Formation

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles, which are often difficult to access via other classical methods. wikipedia.orgresearchgate.net The reaction involves the addition of a vinyl Grignard reagent to an o-substituted nitroarene. wikipedia.org The presence of the ortho substituent is crucial for the success of the reaction. wikipedia.org

The proposed mechanism involves:

Initial Attack: The vinyl Grignard reagent attacks the nitro group, which leads to the formation of a nitrosoarene intermediate.

Second Addition: A second equivalent of the Grignard reagent adds to the nitroso group.

researchgate.netresearchgate.net-Sigmatropic Rearrangement: The resulting intermediate undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement.

Cyclization and Aromatization: Subsequent cyclization and aromatization yield the indole ring.

While the Bartoli synthesis is highly effective for 7-substituted indoles, its application to the synthesis of 4-substituted indoles is not direct. However, a modification developed by Dobbs allows for the synthesis of other isomers by using a removable ortho-directing group, such as bromine. wikipedia.org

To apply this strategy to this compound, one could envision starting with 2-bromo-5-benzyloxy-1-nitrobenzene. The ortho-bromo group would direct the Bartoli cyclization to the 7-position of the initial indole product, which corresponds to the 4-position of the desired product after removal of the bromine. Reaction with a suitable vinyl Grignard reagent, such as one derived from methyl acrylate, could potentially install the carboxylate at the 2-position. The final steps would involve removal of the bromo directing group (e.g., via radical reduction) and deprotection of the benzyl ether. This multi-step approach, while theoretically feasible, highlights the indirect nature of applying the Bartoli synthesis for this specific target.

Proposed Starting Material Key Reagents Intermediate Product Final Steps
2-Bromo-5-benzyloxy-1-nitrobenzeneVinyl Grignard reagent, then H₃O⁺7-Bromo-4-(benzyloxy)indole derivative1. Radical debromination2. Deprotection of hydroxyl group

Nenitzescu Reaction in 5-Hydroxyindole (B134679) Synthesis

The Nenitzescu reaction is a specific method for the synthesis of 5-hydroxyindole derivatives. nih.gov It involves the condensation of a benzoquinone with a β-enamino ester. nih.gov The reaction proceeds via a Michael addition of the enamine to the quinone, followed by a cyclization and elimination sequence.

Given that the Nenitzescu reaction is highly regioselective for the formation of 5-hydroxyindoles, it is not a suitable method for the synthesis of this compound. The inherent mechanism of the reaction dictates the position of the hydroxyl group at C-5 of the indole ring, and there are no known modifications of this classical reaction that would lead to the formation of the 4-hydroxy isomer.

Gassman Indole Synthesis Methodologies

The Gassman indole synthesis is a one-pot method that allows for the preparation of a variety of substituted indoles from anilines. wikipedia.org The reaction sequence involves the formation of a 3-thioalkyl-substituted indole, from which the thioether group can be readily removed if desired. wikipedia.org

The key steps in the Gassman synthesis are:

N-Chlorination: The starting aniline (B41778) is treated with a source of positive halogen, such as tert-butyl hypochlorite, to form an N-chloroaniline.

Sulfonium (B1226848) Salt Formation: The N-chloroaniline reacts with a β-keto thioether to form a sulfonium salt.

researchgate.netrsc.org-Sigmatropic Rearrangement: A base is added to generate a sulfur ylide, which then undergoes a researchgate.netrsc.org-sigmatropic (Sommelet-Hauser) rearrangement to form an o-amino-β-keto thioether.

Cyclization: The intermediate cyclizes to form a 3-thioalkyl-substituted indole.

For the synthesis of this compound, the starting material would be a 3-aminophenol (B1664112) derivative, with the hydroxyl group likely protected. A challenge in the Gassman synthesis is that electron-rich anilines, such as those with a hydroxyl or alkoxy group, can sometimes lead to lower yields or fail to react as desired. wikipedia.org Assuming a protected 3-aminophenol could be successfully employed, reaction with a suitable β-keto thioester would be required to introduce the C2-carboxylate functionality. Subsequent removal of the 3-thioalkyl group and deprotection of the hydroxyl group would be necessary to arrive at the final product. The feasibility of this route is highly dependent on the reactivity of the specific substituted aniline under the Gassman conditions.

Proposed Starting Material Key Reagents Intermediate Product Key Challenges
3-(Benzyloxy)aniline1. t-BuOCl2. Methyl 2-(methylthio)-3-oxobutanoate3. Base (e.g., Et₃N)Methyl 4-(benzyloxy)-3-(methylthio)-1H-indole-2-carboxylatePotential for low yields or reaction failure due to the electron-donating nature of the benzyloxy group.

Direct Synthesis and Esterification Routes for this compound

The direct formation of the methyl ester from its corresponding carboxylic acid, or the construction of the indole ring with the ester group already in place, constitutes the most straightforward approaches to obtaining this compound.

Fischer Esterification of 4-Hydroxyindole-2-carboxylic Acid

Fischer esterification is a classic and direct method for converting a carboxylic acid into an ester. masterorganicchemistry.comathabascau.ca The reaction involves treating the carboxylic acid with an alcohol, in this case, methanol (B129727), in the presence of a strong acid catalyst. libretexts.orgmasterorganicchemistry.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (e.g., H₂SO₄, TsOH), which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.org Following a proton transfer, a water molecule is eliminated, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product. libretexts.orgmasterorganicchemistry.com

This reaction is an equilibrium process. libretexts.org To drive the reaction toward the product, an excess of the alcohol (methanol) is typically used, which also serves as the solvent. masterorganicchemistry.comlibretexts.org Alternatively, the removal of water as it is formed can also shift the equilibrium to favor the ester. organic-chemistry.org For instance, the synthesis of ethyl 3-bromo-1H-indole-2-carboxylate is achieved by dissolving the corresponding carboxylic acid in anhydrous ethanol (B145695) with concentrated sulfuric acid and heating the mixture. nih.gov A similar principle would apply to the methylation of 4-Hydroxyindole-2-carboxylic acid.

Table 1: Fischer Esterification Reaction Parameters

Parameter Description
Substrate 4-Hydroxyindole-2-carboxylic Acid
Reagent Methanol (often in excess, as solvent)
Catalyst Strong acid (e.g., H₂SO₄, TsOH, HCl)
Key Principle Acid-catalyzed nucleophilic acyl substitution
Equilibrium Control Use of excess alcohol; removal of water

Hemetsberger–Knittel Synthesis Applications

The Hemetsberger–Knittel synthesis provides a pathway to indole-2-carboxylic esters through the thermal decomposition of a 3-aryl-2-azido-propenoic ester (an α-azidocinnamate). synarchive.comwikipedia.org This method builds the indole ring system with the C2-carboxylate group already incorporated.

The synthesis starts with the condensation of an aryl aldehyde with an α-azidoacetate to form the α-azidocinnamate precursor. researchgate.net The thermal reaction of this intermediate, typically carried out in a high-boiling solvent like xylene, is thought to proceed through a nitrene intermediate, which then cyclizes to form the indole ring. synarchive.comwikipedia.orgresearchgate.net While the precise mechanism is not fully known, azirine intermediates have been isolated in some cases. wikipedia.org

This method is versatile and has been employed in the synthesis of various complex indole-containing natural products. researchgate.net However, its application can be limited by the stability of the azide (B81097) starting material. wikipedia.org The conventional approach often requires high temperatures and long reaction times. scielo.br More recently, catalyzed versions of the reaction have been developed, for instance using an iron complex, to achieve the transformation under milder conditions. tu-dresden.de

Table 2: Overview of Hemetsberger–Knittel Indole Synthesis

Feature Description
Reaction Type Thermal decomposition and cyclization
Key Intermediate 3-aryl-2-azido-propenoic ester
Postulated Intermediate Nitrene
Typical Conditions Thermolysis in high-boiling solvent (e.g., xylene)
Product Indole-2-carboxylic ester
Reported Yields Often above 70% wikipedia.org

Synthesis via Demethylation of Methyl 4-methoxy-1H-indole-2-carboxylate Precursors

An alternative strategy to obtain the target compound is through the demethylation of a readily available methoxy-substituted precursor, specifically Methyl 4-methoxy-1H-indole-2-carboxylate. The selective cleavage of the methyl ether at the C4 position to reveal the hydroxyl group is a key transformation.

Various reagents are known to demethylate phenolic ethers, including boron tribromide (BBr₃), pyridinium (B92312) chloride, and aluminum chloride (AlCl₃). google.com A process for the regioselective demethylation of p-methoxy groups in phenolic esters involves the use of a Lewis acid, such as aluminum chloride, in an organic solvent. google.com This method allows for the selective cleavage of the ether bond at the para position relative to other groups on the aromatic ring. The process typically involves mixing the methoxy-substituted compound with the Lewis acid in a solvent and stirring at temperatures ranging from 0 to 80°C. google.com The reaction is then quenched by adding a mineral acid. This approach is noted for being simple, economical, and high-yielding. google.com

Table 3: Reagents for Demethylation of Methoxyindoles

Reagent Type Notes
Boron tribromide (BBr₃) Lewis Acid Common and effective demethylating agent. google.com
Aluminum chloride (AlCl₃) Lewis Acid Used for regioselective demethylation of p-methoxy esters. google.com
Pyridinium chloride Acid Salt A common reagent for cleaving phenolic ethers, though may lack regioselectivity. google.com
Sodium ethanethiolate (C₂H₅SNa) Nucleophile Used for demethylation of ortho-methoxy groups. google.com

Sustainable and Green Chemistry Principles in Indole Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign processes. In the context of synthesizing indole derivatives, green chemistry principles are applied through the use of alternative energy sources and recyclable catalytic systems.

Ionic Liquid Catalyzed Methylation Approaches

Ionic liquids (ILs) are salts with low melting points that are gaining attention as green solvents and catalysts due to their low vapor pressure, thermal stability, and potential for recyclability. scispace.comresearchgate.net

In the context of methylation, ionic liquids can serve as catalysts. For example, tributylmethylammonium (B1194469) methylcarbonate (B8334205) has been used as a catalytic base for the N-methylation of indole using dimethylcarbonate, a green methylating agent. rsc.org The Brønsted acid ionic liquid [PyN(CH₂)₄SO₃H][p-CH₃PhSO₃] has also been shown to be an efficient and recyclable catalyst for the synthesis of β-indolylketones. mdpi.com These examples demonstrate the potential of ionic liquids to facilitate key bond-forming reactions in indole chemistry under more sustainable conditions. In Fischer indole synthesis, the use of an ionic liquid like [EMIM][BF4] with a Lewis acid catalyst (ZnCl₂) has been shown to be effective, with the ionic liquid being recoverable and reusable. scispace.comresearchgate.net

Microwave-Assisted Synthetic Transformations

Microwave-assisted organic synthesis (MAOS) is a valuable technique that can significantly accelerate reaction rates, often leading to higher yields and cleaner product profiles compared to conventional heating methods. nih.gov

The synthesis of indole-2-carboxylic acid esters has been improved by using controlled microwave irradiation in the presence of an ionic liquid. scielo.brresearchgate.netscienceopen.com In one method, 2-halo aryl aldehydes or ketones are condensed with ethyl isocyanoacetate using 1-methyl-3-butylimidazolium hydroxide (B78521) ([bmim]OH) as the ionic liquid under microwave irradiation (100 W) at 50°C. researchgate.netscienceopen.comresearchgate.net This approach offers several advantages, including high product yields (up to 97%), very short reaction times (e.g., 10 minutes), mild conditions, and an easy workup process. researchgate.netresearchgate.net This combination of microwave heating and ionic liquids exemplifies a powerful green chemistry strategy for the efficient synthesis of the indole-2-carboxylate scaffold. researchgate.net

Table 4: Microwave-Assisted Synthesis of Indole-2-Carboxylates

Reactants Catalyst / Solvent Conditions Yield Reference
2-halo aryl aldehydes/ketones + ethyl isocyanoacetate CuI / [bmim]OH Microwave (100 W), 50°C, 10 min Up to 97% researchgate.net, researchgate.net

Optimization and Regioselectivity Studies in Indole Synthesis

Influence of Reaction Parameters on Regioselectivity and Yield

The outcome of an indole synthesis, in terms of both the ratio of regioisomers and the total yield, is highly sensitive to a variety of reaction parameters. Key factors include the choice of catalyst, solvent, reaction temperature, and the stoichiometry of the reactants. acs.org The Fischer indole synthesis, a cornerstone method for preparing indoles, exemplifies this sensitivity. When using an unsymmetrical ketone, the reaction can proceed through two different enamine intermediates, potentially leading to a mixture of indole regioisomers. youtube.com The choice of acid catalyst, solvent, and temperature can significantly influence the product distribution in such cases. youtube.com

For instance, studies on the Fischer indole synthesis of o-trimethylsilyl triflate indolyne precursors showed that the reaction of a specific hydrazine (B178648) with phenylacetaldehyde (B1677652) under reflux in ethanol was remarkably regioselective, yielding a greater than 5-to-1 ratio of the 5,6- and 4,5-indole products. nih.gov This contrasts sharply with reactions using corresponding dibromides or dichlorides, which resulted in a nearly 1-to-1 mixture of isomers under the same conditions. nih.gov

In palladium-catalyzed syntheses of indole-2-carboxylates, parameters such as catalyst loading, temperature, and the choice of co-solvent have been systematically optimized. In one study, lowering the reaction temperature was found to facilitate the desired C–H amination step. nih.gov The loading of the palladium catalyst was also critical; reducing it from 10 mol % to 7 mol % was effective, but a further decrease to 5 mol % led to a drop in the indole yield. nih.gov

Table 1: Influence of Reaction Parameters on Indole Synthesis

Synthetic MethodParameter VariedObservationOutcomeReference
Fischer Indole SynthesisPrecursor HalogenationUse of o-silyl triflate vs. dibromide/dichlorideImproved regioselectivity from 1:1 to >5:1 for desired isomer. nih.gov
Bischler-Möhlau ReactionTemperatureLowering temperature from 140-160 °C to 135 °CImproved yields and reduced formation of tarry side products. researchgate.net
Pd-catalyzed C-H AminationTemperatureLowering the temperatureFacilitated the C–H amination step over deacetylation. nih.gov
Catalyst LoadingReducing Pd catalyst from 10 mol % to 5 mol %Yield began to drop at 5 mol %. nih.gov

Strategies for Mitigating Regioisomeric Product Formation

To overcome the challenge of forming regioisomeric mixtures, chemists have developed several strategies that favor the formation of a specific isomer. A primary approach is the careful selection of the synthetic route. Some methods, by their mechanism, are inherently more regioselective than others. For example, the Hemetsberger–Knittel reaction can be optimized to favor a particular regioisomer in the synthesis of indole-2-carboxylates. acs.org

Another powerful strategy involves catalyst control, particularly in transition-metal-catalyzed reactions. The development of specific ligands for the metal catalyst can effectively steer the reaction towards a desired outcome. nih.gov In the palladium-catalyzed aerobic oxidative Heck reaction of indoles, the use of sulfoxide-2-hydroxypyridine (SOHP) ligands enabled control over C3- versus C2-selectivity. nih.govrsc.orgjiaolei.group This approach works by enabling a switch in the regioselectivity-determining step of the reaction mechanism. nih.govrsc.orgjiaolei.group

The nature of substituents on the starting materials can also be exploited to direct the reaction. In the Fischer indole synthesis, an electron-withdrawing group on the phenylhydrazine component can destabilize one of the potential transition states for the key nih.govnih.gov-sigmatropic rearrangement, thereby preventing the formation of the corresponding undesired indole product. nih.gov This electronic effect serves as an effective control element for regioselectivity. nih.gov Furthermore, synthetic routes that avoid strong acidic conditions, which can sometimes lead to a loss of regioselectivity, have been developed. Gold/zinc catalysis, for instance, has been used for the synthesis of C-2 functionalized indoles, overcoming limitations of the Fischer and Bartoli methods. thieme-connect.com

Chromatographic and Crystallization Techniques for Enhanced Purity

Even in optimized reactions, the formation of minor regioisomers and other byproducts is common, necessitating robust purification methods to isolate the target compound with high purity. Column chromatography and crystallization are the most essential techniques employed for this purpose.

Chromatography: Flash column chromatography using silica (B1680970) gel is a standard and widely used method for the purification of indole derivatives. nih.govclockss.orgacs.org The choice of eluent (solvent system) is critical for achieving effective separation. For instance, in the synthesis of 4-hydroxy and 6-hydroxyindoles, the two regioisomers were successfully separated by column chromatography. researchgate.net The 4-hydroxyindole (B18505) derivatives were isolated using a non-polar solvent mixture of dichloromethane (B109758) and hexane (B92381) (1:1), while the more polar 6-hydroxyindole (B149900) derivatives required a more polar mixture of dichloromethane and methanol (20:1) for elution. researchgate.net High-performance liquid chromatography (HPLC) is another powerful technique used for the analysis and purification of indole mixtures, capable of separating compounds with very similar properties. google.com

Table 2: Chromatographic Separation of Hydroxyindole Regioisomers

CompoundStationary PhaseEluent SystemReference
4-Hydroxyindole derivativesSilica GelCH₂Cl₂ : C₆H₁₄ (1:1) researchgate.net
6-Hydroxyindole derivativesSilica GelCH₂Cl₂ : MeOH (20:1) researchgate.net

Crystallization: Recrystallization is a highly effective method for obtaining indole compounds with very high purity. google.com The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool slowly, causing the desired compound to crystallize out while impurities remain in the solution (filtrate). google.com The selection of the crystallization solvent is crucial and is sensitive to the specific indole derivative being purified. nih.govacs.org For the purification of indole itself, a mixed solvent system of methanol and water was found to be optimal. researchgate.net The best results, achieving a purity of over 99% and a yield higher than 75%, were obtained using a 3:2 ratio of methanol to water, a crystallization temperature of 0°C, and a starting material that was already over 90% pure. researchgate.net

Table 3: Optimized Crystallization Conditions for Indole Purification

ParameterOptimal ConditionReference
Solvent SystemMethanol and Water researchgate.net
Solvent Ratio (Methanol:Water)3:2 researchgate.net
Crystallization Temperature0°C researchgate.net
Purity of Raw Material>90% researchgate.net

Chemical Reactivity and Transformative Derivatization of Methyl 4 Hydroxy 1h Indole 2 Carboxylate

Oxidation Reactions and Selective Oxidizing Agents

The oxidation of Methyl 4-hydroxy-1H-indole-2-carboxylate can be directed to different positions on the indole (B1671886) nucleus, depending on the oxidizing agent and reaction conditions. The hydroxyl group at the 4-position makes the benzene (B151609) part of the molecule particularly susceptible to oxidation.

Studies on similar 4-hydroxyindoles have shown that oxidation can lead to the formation of quinone-like structures. The electron-donating nature of the hydroxyl group increases the electron density of the aromatic ring, facilitating oxidative processes. Selective oxidizing agents are crucial to control the outcome of the reaction and avoid over-oxidation or polymerization, which are common side reactions with electron-rich aromatic compounds.

Manganese-containing catalysts have demonstrated high selectivity in the oxidation of indole derivatives. acs.org For instance, an artificial mini-enzyme containing manganese has been shown to selectively oxidize indole at the C3 position, yielding a 3-oxindole derivative with high product selectivity. acs.org While this specific study was not on this compound, it highlights the potential for using tailored catalysts to achieve specific oxidative transformations on the indole core.

Common oxidizing agents and their potential products in the oxidation of hydroxyindoles are summarized below:

Oxidizing AgentPotential Product(s)Selectivity
Fremy's salt (Potassium nitrosodisulfonate)Indole-4,5-dionesHigh for oxidation of the benzene ring
Salcomine-O2Indole-4,7-dionesDependent on substrate and conditions
Manganese Dioxide (MnO2)Can be selective for allylic/benzylic alcoholsNot typically used for direct ring oxidation
Ruthenium Tetroxide (RuO4)Can lead to cleavage of the pyrrole (B145914) ringPowerful, often non-selective oxidizing agent

The choice of a suitable oxidizing agent is paramount for achieving the desired transformation. For instance, milder reagents are often preferred to preserve the integrity of the indole ring system while modifying the hydroxyl group or other substituents.

Reduction Reactions and Reducing Agent Applications

The reduction of this compound offers pathways to other valuable synthetic intermediates. The primary sites for reduction are the ester group at the 2-position and the pyrrole ring of the indole nucleus.

Reduction of Ester Groups to Alcohols

The methyl ester group at the C-2 position can be readily reduced to a primary alcohol, yielding (4-hydroxy-1H-indol-2-yl)methanol. This transformation is a fundamental reaction in organic synthesis, often accomplished using powerful hydride-reducing agents.

Lithium aluminum hydride (LiAlH4) is a non-selective but highly effective reagent for the reduction of esters to alcohols. acs.orglibretexts.org It readily converts carboxylic acids, esters, and other carbonyl compounds to their corresponding alcohols. acs.org However, its high reactivity necessitates careful handling and anhydrous reaction conditions.

A variety of other reducing agents can also be employed, sometimes offering greater selectivity. For example, diisobutylaluminium hydride (DIBAL-H) can reduce esters to aldehydes under controlled conditions, though it can also effect complete reduction to the alcohol. acs.org Borane complexes (BH3·L) are also effective for the reduction of carboxylic acids and their derivatives. acs.org

Reducing AgentProductKey Features
Lithium aluminum hydride (LiAlH4)(4-hydroxy-1H-indol-2-yl)methanolHighly reactive, non-selective
Diisobutylaluminium hydride (DIBAL-H)Can yield aldehyde or alcoholMilder than LiAlH4, requires careful temperature control
Borane complexes (e.g., BH3·THF)(4-hydroxy-1H-indol-2-yl)methanolSelective for carboxylic acids and esters
Sodium borohydride (B1222165) (NaBH4)Generally not reactive enough for esters aloneOften used in combination with additives

Transformation to Indoline-2-carboxylic Acid via Reduction

The indole ring itself can be reduced to the corresponding indoline (B122111) (2,3-dihydroindole) structure. This transformation saturates the C2-C3 double bond of the pyrrole ring. The reduction of indole-2-carboxylic acids and their esters to indoline-2-carboxylic acids is a well-established process. google.com

A common method for this reduction involves the use of dissolving metals, such as lithium, sodium, or potassium in liquid ammonia (B1221849). google.com This process is efficient and selective for the reduction of the pyrrole ring. Another approach involves catalytic hydrogenation, though the conditions must be carefully chosen to avoid reduction of the benzene ring, especially in the presence of activating groups like the hydroxyl substituent. clockss.org Borane reagents in the presence of trifluoroacetic acid have also been used for the reduction of indoles to indolines. google.com

Reduction MethodReagent(s)Product
Dissolving Metal ReductionLi, Na, or K in liquid NH34-hydroxyindoline-2-carboxylic acid
Catalytic HydrogenationH2, Pd/C or other catalysts4-hydroxyindoline-2-carboxylic acid
Borane ReductionBorane complex with trifluoroacetic acid4-hydroxyindoline-2-carboxylic acid

Electrophilic and Nucleophilic Substitution Pathways

The indole nucleus is inherently electron-rich, making it highly susceptible to electrophilic substitution. The presence of the hydroxyl group at the 4-position further activates the benzene ring, while the ester group at the 2-position can influence the reactivity of the pyrrole ring.

Aromatic Reactivity Profile of the Indole Nucleus

The indole ring system readily undergoes electrophilic substitution, with the C3 position being the most reactive site. researchgate.netquimicaorganica.org This is due to the ability of the nitrogen atom to stabilize the intermediate carbocation formed upon electrophilic attack at C3. If the C3 position is blocked, electrophilic substitution can occur at other positions, including the N1 position or on the benzene ring.

The hydroxyl group at C4 is a strong activating group, directing electrophiles to the ortho and para positions (C5 and C7). The interplay between the activating hydroxyl group and the inherent reactivity of the indole nucleus can lead to complex substitution patterns. The specific outcome of an electrophilic substitution reaction will depend on the nature of the electrophile, the solvent, and the reaction temperature.

Nucleophilic substitution reactions on the indole nucleus are less common and generally require the presence of strong electron-withdrawing groups or the formation of an intermediate that facilitates nucleophilic attack. semanticscholar.org

Acylation Reactions (e.g., Friedel–Crafts) and Regioselectivity

Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. wikipedia.org In the case of indoles, acylation typically occurs at the C3 position. nih.govresearchgate.net However, competing N-acylation can also be a significant side reaction, particularly with unprotected indoles. researchgate.netd-nb.info

The regioselectivity of Friedel-Crafts acylation on this compound would be influenced by both the inherent reactivity of the indole nucleus and the directing effects of the substituents. The C3 position is the most likely site of acylation on the pyrrole ring. However, the strongly activating hydroxyl group at C4 could also direct acylation to the C5 or C7 positions of the benzene ring. Studies on 5-hydroxyindole (B134679) derivatives have shown that Friedel-Crafts acetylation can occur regioselectively at the C6 position. ias.ac.in

To control the regioselectivity and avoid side reactions, various strategies can be employed, such as the use of specific Lewis acid catalysts and the protection of the indole nitrogen. organic-chemistry.org For example, using diethylaluminum chloride as a catalyst allows for the selective C3-acylation of indoles without the need for N-H protection. organic-chemistry.org

Acylating AgentCatalystPotential Acylation Position(s)
Acyl chloride/anhydrideLewis Acid (e.g., AlCl3, Y(OTf)3)C3, C5, C7, N1
ThioestersBase (e.g., Cs2CO3)Primarily N1

Alkylation Strategies for Targeted Derivatization

Alkylation of this compound can be directed towards two primary sites: the indole nitrogen (N1) and the phenolic oxygen (O4). The choice of reaction conditions, particularly the base and solvent, plays a crucial role in determining the regioselectivity of the alkylation.

N-Alkylation: The indole nitrogen can be deprotonated using a suitable base to form an indolide anion, which then acts as a nucleophile. Common bases for this transformation include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and 1,4-diazabicyclo[2.2.2]octane (DABCO). google.comgoogle.comyoutube.com The resulting nucleophile readily reacts with various alkylating agents, such as alkyl halides or sulfates, to yield N-alkylated products. youtube.com For instance, the use of dimethyl carbonate in the presence of a catalytic amount of a base provides an effective method for N-methylation. google.com The reaction is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). youtube.com

O-Alkylation: The phenolic hydroxyl group at the 4-position can be alkylated under conditions typical for Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to form a phenoxide ion. The phenoxide then undergoes nucleophilic substitution with an alkyl halide (e.g., benzyl (B1604629) bromide, methyl iodide) to form the corresponding ether. The choice of a weaker base and appropriate solvent can favor O-alkylation over N-alkylation, although mixtures of N- and O-alkylated products, as well as N,O-dialkylated products, are possible and may require chromatographic separation.

Alkylation SiteAlkylating AgentBase/CatalystSolventTypical ConditionsProduct Type
Indole Nitrogen (N1)Methyl Iodide (CH₃I)Sodium Hydride (NaH)THF / DMF0 °C to rtN-Methyl Indole
Indole Nitrogen (N1)Benzyl Bromide (BnBr)Potassium Hydroxide (KOH)DMSORoom TemperatureN-Benzyl Indole
Indole Nitrogen (N1)Dimethyl Carbonate (DMC)DABCO (catalytic)DMF90-95 °CN-Methyl Indole
Phenolic Oxygen (O4)Ethyl Iodide (C₂H₅I)Potassium Carbonate (K₂CO₃)Acetone / DMFReflux4-Ethoxy Indole
Phenolic Oxygen (O4)Allyl BromideSodium Hydride (NaH)THF0 °C to rt4-Allyloxy Indole

Carboxylic Acid Functional Group Transformations

The methyl ester at the C2 position is a versatile handle for a variety of chemical transformations. These modifications typically begin with the hydrolysis of the ester to the corresponding carboxylic acid, which can then undergo further reactions such as decarboxylation, or conversion to amides and aldehydes.

The removal of the carboxyl group from the C2 position of the indole ring is a common transformation in indole synthesis. researchgate.net This process first requires the saponification (hydrolysis) of the methyl ester of this compound to its corresponding carboxylic acid, typically using a base like sodium hydroxide or lithium hydroxide in an aqueous-alcoholic solvent mixture.

Once the 4-hydroxy-1H-indole-2-carboxylic acid is formed, decarboxylation can be achieved through several methods. wikipedia.org

Thermal Decarboxylation: A straightforward method involves heating the carboxylic acid above its melting point. researchgate.net The high temperatures required can sometimes lead to decomposition, but for many substituted indole-2-carboxylic acids, this method is effective.

Copper-Catalyzed Decarboxylation: A more controlled and often higher-yielding method involves heating the carboxylic acid in a high-boiling solvent, such as quinoline (B57606), in the presence of a copper catalyst. researchgate.net Copper powder, copper(I) oxide, or copper chromite are commonly used for this purpose. The catalyst facilitates the extrusion of carbon dioxide at lower temperatures than purely thermal methods.

MethodCatalyst/ReagentSolventTypical TemperatureKey Feature
Ester HydrolysisNaOH or LiOHMethanol (B129727)/WaterRefluxForms the prerequisite carboxylic acid
Thermal DecarboxylationNoneNone (neat) or high-boiling solvent> Melting Point (~200-250 °C)Simple, but can require harsh conditions
Copper-CatalyzedCopper powder, Cu₂OQuinoline~180-240 °CGenerally provides higher yields and milder conditions

The methyl ester functionality can be readily converted into amides and hydrazides, which are important intermediates and pharmacophores in drug discovery.

Hydrazide Formation: The most direct route to the corresponding carbohydrazide (B1668358) is through hydrazinolysis of the methyl ester. This reaction involves heating the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often in an alcoholic solvent like ethanol (B145695). researchgate.net The reaction is typically high-yielding and proceeds by nucleophilic acyl substitution, where hydrazine displaces the methoxy (B1213986) group to form the stable 4-hydroxy-1H-indole-2-carbohydrazide. rjptonline.org

Amide Formation: The synthesis of amides from this compound is generally accomplished in a two-step sequence. First, the methyl ester is hydrolyzed to the carboxylic acid as described previously. The resulting 4-hydroxy-1H-indole-2-carboxylic acid is then coupled with a primary or secondary amine using a peptide coupling agent. nih.govarkat-usa.org Common coupling reagents include 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC), dicyclohexylcarbodiimide (B1669883) (DCC), or (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate (B91526) (COMU). nih.govorganic-chemistry.org An auxiliary nucleophile like 1-hydroxybenzotriazole (B26582) (HOBt) is often added to suppress side reactions and improve efficiency. nih.gov

Target DerivativeReagentCoupling Agent/ConditionsSolventProduct
HydrazideHydrazine Hydrate (N₂H₄·H₂O)RefluxEthanol4-hydroxy-1H-indole-2-carbohydrazide
Amide (Primary)Ammonia or an Alkylamine (R-NH₂)EDC/HOBt (from acid)DMF / CH₂Cl₂4-hydroxy-N-alkyl-1H-indole-2-carboxamide
Amide (Secondary)Dialkylamine (R₂NH)DCC (from acid)CH₂Cl₂4-hydroxy-N,N-dialkyl-1H-indole-2-carboxamide
Amide (from Amino Acid)Amino Acid EsterCOMU (from acid)DMFPeptide-coupled Indole

The transformation of the methyl ester at the C2 position into a formyl group (aldehyde) provides a valuable synthetic intermediate, indole-2-carbaldehyde, which can participate in various subsequent reactions like reductive aminations and Wittig reactions. This conversion is typically achieved via a two-step reduction-oxidation sequence. rsc.org

Step 1: Reduction to Alcohol: The methyl ester is first reduced to the corresponding primary alcohol, (4-hydroxy-1H-indol-2-yl)methanol. A powerful reducing agent is required for this transformation, with lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent like THF being the most common choice. rsc.org The reaction must be performed under inert conditions and carefully quenched.

Step 2: Oxidation to Aldehyde: The resulting 2-hydroxymethylindole is then selectively oxidized to the indole-2-carbaldehyde. It is crucial to use a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Activated manganese dioxide (MnO₂) is a highly effective and widely used reagent for oxidizing allylic and benzylic-type alcohols, including hydroxymethylindoles, to the corresponding aldehydes with high yields. rsc.org The reaction is typically a heterogeneous process carried out in a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃).

StepTransformationReagentSolventIntermediate/Product
1Ester to AlcoholLithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF)(4-hydroxy-1H-indol-2-yl)methanol
2Alcohol to AldehydeActivated Manganese Dioxide (MnO₂)Dichloromethane (CH₂Cl₂)4-hydroxy-1H-indole-2-carbaldehyde

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For Methyl 4-hydroxy-1H-indole-2-carboxylate, ¹H and ¹³C NMR are fundamental tools for confirming its molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation and Conformation

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are key parameters derived from a ¹H NMR spectrum.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Multiplicities

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
H1 (N-H)Broad singletbs-
H3Singlets-
H5Doublet of doubletsddJ(H5,H6), J(H5,H7)
H6Triplet or doublet of doubletst or ddJ(H6,H5), J(H6,H7)
H7Doublet of doubletsddJ(H7,H6), J(H7,H5)
OHBroad singletbs-
OCH₃Singlets-

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the hybridization and electronic environment of the carbon atoms.

Based on data from similar indole-2-carboxylate (B1230498) compounds, the carbonyl carbon of the ester group is expected to appear significantly downfield (around 160-170 ppm). The aromatic carbons of the indole (B1671886) ring would resonate in the region of approximately 100-140 ppm, with the carbon attached to the hydroxyl group (C4) and the carbons of the pyrrole (B145914) ring showing distinct shifts. The methyl carbon of the ester group would appear upfield (around 50-60 ppm). nih.govrsc.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)
C2~127
C3~108
C3a~127
C4Downfield shifted due to OH
C5~120-125
C6~120-125
C7~113
C7a~138
C=O~162
OCH₃~52

Note: These are approximate values based on related compounds and would require experimental verification.

Applications of High-Field NMR (e.g., 300-500 MHz)

The use of high-field NMR spectrometers, operating at frequencies of 300-500 MHz or higher, offers significant advantages for the structural analysis of molecules like this compound. semanticscholar.org The primary benefit of higher field strength is the increased chemical shift dispersion, which leads to better resolution of signals in the spectrum. This is particularly important for complex aromatic systems where proton signals can be crowded in a narrow chemical shift range.

For this compound, a high-field instrument would be crucial for:

Resolving complex spin systems: The aromatic protons on the benzene (B151609) portion of the indole ring can exhibit complex splitting patterns due to mutual coupling. High-field NMR would spread these multiplets, allowing for more accurate determination of coupling constants and unambiguous assignment of each proton.

Detecting weak correlations: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are more sensitive at higher field strengths. This would facilitate the definitive assignment of all proton and carbon signals by tracing the connectivity within the molecule.

Conformational analysis: In some cases, high-field NMR can be used to study the preferred conformation of flexible parts of a molecule, such as the orientation of the ester group relative to the indole ring.

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS) and Ionization Techniques (ESI, EI)

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is a definitive method for confirming the molecular formula of this compound (C₁₀H₉NO₃).

Different ionization techniques can be employed to generate ions from the sample:

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In positive ion mode, this compound would be expected to form a protonated molecule, [M+H]⁺, with a predicted m/z of 192.06552. nih.gov Adducts with other cations, such as sodium [M+Na]⁺ (predicted m/z 214.04746) or potassium [M+K]⁺ (predicted m/z 230.02140), may also be observed. nih.gov In negative ion mode, a deprotonated molecule, [M-H]⁻, with a predicted m/z of 190.05096 would be expected. nih.gov

Electron Ionization (EI): EI is a harder ionization technique that involves bombarding the sample with high-energy electrons. This typically leads to extensive fragmentation of the molecule, providing a characteristic fragmentation pattern that can be used as a "fingerprint" for identification. While the molecular ion (M⁺) may be observed, common fragments would likely arise from the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃) from the indole ring.

Interactive Data Table: Predicted HR-MS Data

Adduct/FragmentPredicted m/zIonization Mode
[M+H]⁺192.06552ESI (+)
[M+Na]⁺214.04746ESI (+)
[M-H]⁻190.05096ESI (-)
M⁺191.05824EI

Note: These are predicted values and the actual observed fragments and their relative abundances would depend on the specific instrument conditions.

Liquid Chromatography-Mass Spectrometry (LC/MS) Integration

The coupling of liquid chromatography with mass spectrometry (LC/MS) is a powerful technique for the analysis of complex mixtures and for the purification and identification of individual components. In the context of this compound, LC/MS would be invaluable for:

Purity assessment: An LC/MS method can be developed to separate the target compound from any impurities or starting materials from a synthesis. The mass spectrometer then provides confirmation of the identity of the main peak.

Metabolism studies: If this compound were to be studied in a biological system, LC/MS would be the primary tool for identifying and quantifying its metabolites. The chromatographic separation is essential to resolve the parent compound from its various metabolic products, which can then be characterized by their mass spectra.

Reaction monitoring: LC/MS can be used to monitor the progress of a chemical reaction by analyzing small aliquots of the reaction mixture over time. This allows for the optimization of reaction conditions by observing the consumption of starting materials and the formation of the desired product.

A typical LC method for a compound like this compound would likely involve reversed-phase chromatography using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency.

X-ray Diffraction Crystallography

Single-Crystal X-ray Diffraction for Precise Solid-State Molecular Geometry

To date, the crystal structure of this compound has not been deposited in publicly accessible crystallographic databases. A single-crystal X-ray diffraction analysis would be required to determine its precise solid-state molecular geometry. This analysis would yield crucial data, including:

Crystal System and Space Group: Defining the symmetry and periodic arrangement of the molecules in the crystal lattice.

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.

Atomic Coordinates: The precise position of each atom within the asymmetric unit, allowing for the calculation of bond lengths, bond angles, and torsion angles.

Intermolecular Interactions: Identification of hydrogen bonds (e.g., involving the hydroxyl and N-H groups) and other non-covalent interactions that dictate the crystal packing.

For a related compound, Methyl 1H-indole-2-carboxylate, the crystal structure has been determined to be monoclinic with the space group P21/c. researchgate.net Such data for the target compound would allow for a detailed discussion of how the 4-hydroxy substituent influences the molecular conformation and crystal packing.

Investigation of Polymorphism and Crystal Packing Phenomena

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of study, particularly in pharmaceuticals and materials science. There are currently no published studies on the polymorphism of this compound. An investigation would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and pressures) and analyzing the resulting solids using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Such research on related indole derivatives, like 5-methoxy-1H-indole-2-carboxylic acid, has revealed the existence of different polymorphs with distinct hydrogen bonding networks and crystal packing arrangements. mdpi.com A similar investigation for this compound would be necessary to understand its solid-state diversity.

Vibrational Spectroscopy (Infrared and Raman)

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

While a specific, published FT-IR spectrum for this compound is not available, the expected absorption bands can be predicted based on its functional groups. The spectrum would be dominated by characteristic vibrations of the indole ring, the hydroxyl group, and the methyl ester moiety. Analysis of related indole compounds provides a basis for these predictions. researchgate.net

Analysis of Characteristic Stretching and Bending Vibrations

A detailed analysis would involve assigning specific absorption bands to their corresponding molecular vibrations. Without an experimental spectrum, a definitive data table cannot be constructed. However, the expected characteristic vibrations would include:

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
O-H (hydroxyl)Stretching, H-bonded3200-3600 (broad)
N-H (indole)Stretching3300-3500
C-H (aromatic)Stretching3000-3100
C-H (methyl)Asymmetric/Symmetric Stretching2850-3000
C=O (ester)Stretching1680-1740
C=C (aromatic)Stretching1450-1600
C-O (ester)Stretching1100-1300
O-H (hydroxyl)Bending1330-1440
N-H (indole)Bending1500-1650

This table represents generalized ranges for the functional groups present. Actual values are dependent on the specific molecular environment and intermolecular interactions.

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C and C-C bonds of the aromatic system.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

The UV-Vis absorption spectrum of this compound is not available in the reviewed literature. The indole ring system acts as the primary chromophore, responsible for absorbing UV radiation. The absorption maxima (λmax) are associated with π → π* electronic transitions within the aromatic system.

The substitution pattern significantly influences the electronic transitions. The presence of the electron-donating hydroxyl group (-OH) and the electron-withdrawing methyl carboxylate group (-COOCH₃) on the indole ring would be expected to cause shifts in the absorption bands compared to the parent indole molecule. A UV-Vis spectroscopic analysis would be necessary to determine the precise λmax values and the corresponding molar absorptivity (ε), providing insight into the electronic structure of the molecule.

Computational Chemistry and Quantum Chemical Investigations

Geometry Optimization and Electronic Structure Calculations

This subsection would focus on the theoretical examination of the molecule's three-dimensional structure and its electronic characteristics.

Molecular Docking and Ligand-Target Interaction Modeling

This section would explore the simulated interactions of Methyl 4-hydroxy-1H-indole-2-carboxylate with biological targets, a crucial step in computational drug discovery.

Spectroscopic Property Simulations and Validation with Experimental Data

Computational quantum chemistry serves as a powerful tool for predicting and interpreting the spectroscopic properties of molecules like this compound. Density Functional Theory (DFT) is a commonly employed method for these simulations, with the B3LYP functional and basis sets such as 6-311++G(d,p) often providing a good balance between accuracy and computational cost for organic molecules. ijrar.orgresearchgate.net Such calculations can predict vibrational (FT-IR and Raman), electronic (UV-Visible), and nuclear magnetic resonance (NMR) spectra.

Theoretical vibrational analysis involves calculating the harmonic frequencies of the molecule's normal modes of vibration. The resulting data provides insights into the characteristic stretching, bending, and torsional motions of specific functional groups. For this compound, key vibrational modes would include the O-H stretch of the hydroxyl group, the N-H stretch of the indole (B1671886) ring, the C=O stretch of the carboxylate group, and various C-H and C-C vibrations within the aromatic system. To improve the agreement between theoretical and experimental frequencies, calculated values are often uniformly scaled to account for anharmonicity and limitations in the theoretical model. ijrar.org The assignment of these calculated frequencies to specific vibrational modes is confirmed using Potential Energy Distribution (PED) analysis. ijrar.org

Time-dependent DFT (TD-DFT) is the standard method for simulating UV-Visible absorption spectra. researchgate.net This approach calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands observed experimentally. For an indole derivative, these transitions typically involve π→π* excitations within the aromatic system. mdpi.com The simulations provide the maximum absorption wavelength (λmax) and the corresponding oscillator strength (f), which is related to the intensity of the absorption band.

While specific experimental spectra for this compound are not widely published, a comparison with data from related indole derivatives shows a strong correlation between DFT-calculated values and experimental observations. ijrar.orgresearchgate.net

Table 1: Representative Comparison of Calculated and Experimental Vibrational Frequencies for Key Functional Groups in Indole Derivatives.
Vibrational ModeTypical Experimental Frequency (cm⁻¹)Typical Calculated (DFT/B3LYP) Frequency (cm⁻¹)Assignment (PED)
ν(O-H) stretch~3400-3500~3550Hydroxyl group stretch
ν(N-H) stretch~3350-3450~3500Indole ring N-H stretch
ν(C=O) stretch~1680-1710~1720Ester carbonyl stretch
δ(N-H) bend~1500-1550~1530Indole ring N-H in-plane bend
ν(C-O) stretch~1200-1250~1230Ester C-O stretch

**5.4. Intermolecular Interactions and Crystal Engineering Studies

The crystal structure and packing of this compound are predominantly governed by intermolecular hydrogen bonds. The molecule possesses two strong hydrogen bond donors (the indole N-H and the hydroxyl O-H groups) and multiple acceptors (the carbonyl oxygen, the hydroxyl oxygen, and the ester ether oxygen). This functionality allows for the formation of robust and complex supramolecular architectures.

Based on crystal structure analyses of similar compounds like ethyl 1H-indole-2-carboxylate and 5-methoxy-1H-indole-2-carboxylic acid, a primary and highly favorable interaction is the formation of a centrosymmetric dimer. nih.govmdpi.com This dimer is typically constructed through a pair of N-H···O=C hydrogen bonds, where the indole N-H group of one molecule donates to the carbonyl oxygen of a neighboring molecule, forming a stable R²₂(10) graph set motif. nih.gov

The presence of the 4-hydroxy group introduces additional possibilities for hydrogen bonding. This O-H group can act as a donor to the carbonyl or hydroxyl oxygen of an adjacent molecule, or the oxygen atom itself can act as an acceptor. These interactions can link the primary dimers into more extended one-, two-, or three-dimensional networks. mdpi.com For instance, interactions between the hydroxyl group of one dimer and the ester or indole functionalities of another could create layered or sheet-like structures.

Beyond these strong hydrogen bonds, weaker non-covalent interactions also play a crucial role in stabilizing the crystal packing. These include C-H···O and C-H···π interactions, as well as potential π-π stacking between the indole ring systems of adjacent molecules. nih.gov The interplay of these varied interactions is fundamental to understanding the polymorphism and physicochemical properties of the solid-state material.

To quantitatively assess the strength and nature of the intermolecular forces, computational modeling of dimeric and trimeric clusters is performed. Using DFT methods, various possible geometric arrangements of these molecular aggregates can be optimized to locate the most stable configurations. mdpi.com The interaction energy for each dimer or trimer is then calculated, typically with corrections for basis set superposition error (BSSE), to provide a measure of the stability of the non-covalent assembly.

For this compound, modeling would focus on quantifying the energies of the key hydrogen bonds. The N-H···O=C interaction forming the primary R²₂(10) dimer is expected to be highly stabilizing. Further calculations would explore dimers and trimers formed by O-H···O=C, O-H···O(H), and N-H···O(H) linkages to determine the hierarchy of interaction strengths and predict the most likely extended network in the crystal lattice. mdpi.com These computational studies provide critical insights for crystal engineering, helping to predict how modifications to the molecular structure might influence its solid-state packing and properties.

Table 2: Representative Calculated Interaction Energies for Plausible Hydrogen-Bonded Dimers of this compound.
Dimer ConfigurationInteracting GroupsTypical Calculated Interaction Energy (kJ/mol)
Centrosymmetric DimerN-H···O=C-40 to -60
Hydroxyl-Carbonyl DimerO-H···O=C-25 to -40
Hydroxyl-Hydroxyl DimerO-H···O(H)-20 to -35
Indole-Hydroxyl DimerN-H···O(H)-20 to -30

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors, derived from the principles of conceptual DFT, provide valuable information about the reactivity and stability of a molecule. These global reactivity indices are calculated using the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net

The HOMO energy (E_HOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (E_LUMO) relates to its ability to accept electrons. The energy gap (ΔE = E_LUMO - E_HOMO) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. From these frontier orbital energies, several important parameters can be derived:

Electronic Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is approximated as μ ≈ (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2. Hard molecules have a large energy gap, while soft molecules have a small gap.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η).

These parameters are crucial for predicting how this compound might interact with other chemical species, such as electrophiles or nucleophiles. tandfonline.com

Table 3: Representative Quantum Chemical Descriptors for this compound Calculated at the DFT/B3LYP Level.
ParameterFormulaTypical Calculated Value (eV)
E_HOMO--5.8 to -6.2
E_LUMO--1.0 to -1.4
Energy Gap (ΔE)E_LUMO - E_HOMO4.6 to 5.0
Electronic Chemical Potential (μ)(E_HOMO + E_LUMO) / 2-3.5 to -3.7
Chemical Hardness (η)(E_LUMO - E_HOMO) / 22.3 to 2.5
Global Electrophilicity Index (ω)μ² / (2η)2.5 to 2.8

Natural Bond Orbital (NBO) analysis is a theoretical method used to investigate charge delocalization, hyperconjugative interactions, and the stability of molecules. tandfonline.com It examines interactions between filled (donor) and vacant (acceptor) orbitals and calculates the stabilization energy (E(2)) associated with each donor-acceptor interaction. A higher E(2) value indicates a more significant interaction and greater stabilization resulting from electron delocalization.

Table 4: Representative Donor-Acceptor Interactions and Second-Order Perturbation Energies (E(2)) from NBO Analysis for this compound.
Donor NBOAcceptor NBOInteraction TypeTypical E(2) (kcal/mol)
LP (N1)π* (C2-C3)n → π35 - 50
LP (O-hydroxyl)π (C4-C9)n → π20 - 30
LP (O-carbonyl)π (C2-C10)n → π25 - 35
π (C5-C6)π (C4-C9)π → π15 - 25
π (C2-C3)π (C10=O)π → π*10 - 20

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials have garnered significant attention for their potential applications in advanced technologies like telecommunications, optical computing, and frequency conversion. arxiv.org Organic molecules, especially those with π-conjugated systems, are promising candidates for NLO materials. arxiv.org The indole ring system, with its delocalized electrons, forms the structural basis for many molecules investigated for NLO properties. Computational methods allow for the prediction of these properties by calculating key molecular parameters.

Theoretical Framework

The NLO response of a molecule is determined by how its charge distribution is affected by an external electric field. This is described by the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). arxiv.org A high value for the first-order hyperpolarizability (β) is a primary indicator of a significant NLO response. arxiv.org

Quantum chemical methods, such as DFT with specific functionals like B3LYP, are commonly used to optimize the molecular geometry and calculate these electronic properties. researchgate.net These calculations help in understanding the intramolecular charge transfer (ICT) from electron-donating groups to electron-accepting groups within the molecule, which is a key factor for enhancing NLO activity. nih.gov

Key NLO Parameters:

Dipole Moment (μ): Measures the asymmetry of the molecular charge distribution. A large dipole moment can be associated with a significant NLO response.

Polarizability (α): Describes the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): This is the key parameter for second-order NLO effects like second-harmonic generation (SHG). It quantifies the nonlinear response of the molecule to the electric field. Materials with large β values are sought after for NLO applications.

Research Findings on Related Indole Derivatives

To illustrate the type of data generated in such computational studies, the NLO properties of a related compound, Indole-7-carboxyldehyde (I7C), have been investigated using both experimental and computational methods. arxiv.org The calculations for I7C revealed significant values for dipole moment, polarizability, and first-order hyperpolarizability, suggesting its potential as a good NLO material. arxiv.orgresearchgate.net

The calculated values for Indole-7-carboxyldehyde were found to be considerably higher than those of urea, a standard inorganic NLO material often used for comparison. arxiv.org Such comparative analysis is crucial for evaluating the potential of new organic compounds.

Illustrative Data Table for a Related Indole Compound

The following table presents the computationally predicted NLO properties for Indole-7-carboxyldehyde, as found in the literature. It is important to note that this data is for a different, though structurally related, molecule and serves only as an example of the parameters investigated in NLO studies.

ParameterCalculated ValueUnit
Dipole Moment (μ)1.88Debye
Linear Polarizability (α)17.36 x 10-24esu
First-Order Hyperpolarizability (β)3.96 x 10-30esu
Data derived from a computational study on Indole-7-carboxyldehyde. arxiv.org

For this compound, a similar computational approach would involve optimizing its geometry and then calculating its dipole moment, polarizability, and first-order hyperpolarizability. The presence of the hydroxyl (-OH) group (an electron donor) and the methyl carboxylate (-COOCH3) group (an electron acceptor) attached to the π-conjugated indole core suggests the possibility of intramolecular charge transfer, a key requirement for NLO activity. However, without a dedicated computational study, the specific values for these parameters remain predictive.

Structure Activity Relationship Sar Studies and Mechanistic Biological Research

Indole-2-Carboxylate (B1230498) as a Core Scaffold for Bioactive Molecule Design

The indole (B1671886) nucleus is a prominent heterocyclic structure found in a multitude of natural products and synthetic compounds, establishing it as a "privileged scaffold" in medicinal chemistry. mdpi.comnih.gov Its unique electronic properties and rigid, planar structure allow it to mimic peptide structures and participate in various biological interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. mdpi.comnih.gov Within this class, the indole-2-carboxylate and its amide derivatives (indole-2-carboxamides) are particularly significant. mdpi.comnih.gov The carboxylic acid or ester group at the C2 position provides a key interaction point, often acting as a metal chelator or a hydrogen bond acceptor/donor, which is crucial for binding to the active sites of various enzymes. mdpi.comnih.gov

The versatility of the indole-2-carboxylate scaffold allows for structural modifications at multiple positions (N1, C3, C4, C5, C6, and C7) of the indole ring. oup.comnih.gov This enables the fine-tuning of a compound's physicochemical properties and biological activity. For instance, substitutions on the indole ring can modulate a molecule's potency, selectivity, and pharmacokinetic profile. nih.govrsc.org Researchers have successfully developed a wide range of bioactive molecules based on this core, including inhibitors for enzymes critical to viral replication, bacterial survival, and cancer progression, demonstrating the scaffold's broad therapeutic potential. mdpi.comrsc.orgnih.govmdpi.com The ability to generate extensive libraries of derivatives from the indole-2-carboxylic acid starting material makes it an attractive core for identifying novel therapeutic agents against various biological targets. mdpi.comsci-hub.semdpi.com

Mechanistic Investigations of Biological Activities (In Vitro and Molecular Level)

Derivatives of indole-2-carboxylic acid have been identified as potent and selective modulators of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that is a key regulator of adipogenesis, lipid metabolism, and insulin (B600854) sensitivity. cancer.govnih.gov These compounds function as partial agonists, offering a mechanism to potentially reduce hyperglycemia, comparable to full agonists like rosiglitazone, but with a different profile of gene activation that might lead to improved therapeutic outcomes. cancer.gov

Structure-activity relationship studies reveal that the indole-2-carboxylic acid core acts as the essential acidic head group that interacts with the ligand-binding domain (LBD) of PPARγ. The specific activity and potency are determined by the substituents attached to the indole nucleus. A series of aryl indole-2-carboxylic acids has demonstrated significant efficacy, with specific compounds showing robust performance in animal models of type 2 diabetes. cancer.gov The mechanism involves direct binding to the PPARγ LBD, which induces a conformational change in the receptor, leading to the recruitment of co-activator proteins and subsequent transcription of target genes involved in glucose and lipid metabolism. nih.gov

Table 1: In Vitro Activity of an Indole-2-Carboxylic Acid Analog as a PPARγ Modulator

CompoundPPARγ Transactivation EC50 (nM)PPARγ % Max ActivationPPARα Transactivation EC50 (nM)PPARδ Transactivation EC50 (nM)
Compound 511040>10000>10000
Rosiglitazone45100>10000>10000

This table is based on data presented in a study on novel aryl indole-2-carboxylic acid analogs. cancer.gov

The bacterial enzymes DNA gyrase and topoisomerase IV are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antibiotics. nih.govgenawif.com Indole-based scaffolds have been investigated as inhibitors of these type II topoisomerases. oup.com The mechanism of action for many inhibitors targeting these enzymes involves interfering with the ATP-binding site on the GyrB subunit of DNA gyrase or the corresponding ParE subunit of topoisomerase IV, or by stabilizing the enzyme-DNA cleavage complex, which leads to double-stranded DNA breaks. nih.gov

Recent research has identified derivatives of methyl 1H-indole-2-carboxylate as potent antimicrobial agents with specific molecular targets. Molecular docking studies have elucidated the probable mechanisms behind their antibacterial and antifungal activities.

For antibacterial action, these compounds are suggested to inhibit the E. coli enzyme MurB (UDP-N-acetylenolpyruvoylglucosamine reductase). nih.gov MurB is a crucial enzyme in the cytoplasmic steps of peptidoglycan biosynthesis, a pathway essential for maintaining the integrity of the bacterial cell wall. Inhibition of MurB disrupts this process, leading to cell lysis and bacterial death. This target is attractive because it is essential and conserved across many bacterial species. nih.gov

In the context of antifungal activity, the target is believed to be the 14α-lanosterol demethylase, an enzyme encoded by the CYP51 gene (CYP51Ca in Candida albicans). nih.gov This enzyme is a key component of the ergosterol (B1671047) biosynthesis pathway in fungi. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Inhibition of 14α-lanosterol demethylase disrupts membrane integrity and function, leading to fungal cell death. This is the same mechanism of action as the widely used azole class of antifungal drugs. nih.gov

Table 2: Antimicrobial Activity of a Potent Methyl Indole-2-Carboxylate Derivative (Compound 8)

Microbial StrainMinimum Inhibitory Concentration (MIC) (mg/mL)Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) (mg/mL)
Enterobacter cloacae0.0040.008
Pseudomonas aeruginosa0.0080.015
Escherichia coli0.030.06
Staphylococcus aureus0.0150.03
Trichophyton viride0.0040.008
Candida albicans0.0150.03
Aspergillus fumigatus0.060.125

This table is based on data for the most active compound in a series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates. nih.gov

HIV-1 integrase is an essential enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome. nih.gov It represents a clinically validated target for antiretroviral therapy, with integrase strand transfer inhibitors (INSTIs) being a key class of drugs. mdpi.comrsc.org The indole-2-carboxylic acid scaffold has been successfully developed as a potent core for novel INSTIs. mdpi.comnih.gov

The primary mechanism of inhibition involves the chelation of two divalent magnesium ions (Mg²⁺) within the catalytic core of the integrase active site. mdpi.comnih.gov The indole-2-carboxylic acid moiety is perfectly positioned to facilitate this. The nitrogen atom of the indole ring and the oxygen atoms of the C2-carboxyl group form a critical triad (B1167595) that coordinates with the two Mg²⁺ ions, disrupting the enzyme's catalytic function and blocking the strand transfer step of integration. mdpi.complu.mx

Structure-activity relationship studies have demonstrated that the inhibitory potency can be significantly enhanced through structural modifications. mdpi.comnih.gov

C3 Position: Introducing a long, flexible branch at the C3 position can improve interactions with a hydrophobic cavity near the active site, engaging with amino acid residues such as Tyr143 and Asn117. mdpi.comnih.gov

C6 Position: Adding a halogenated benzene (B151609) ring at the C6 position can introduce favorable π-π stacking interactions with the viral DNA, further anchoring the inhibitor in the active site. rsc.orgresearchgate.net

These optimizations have led to the development of indole-2-carboxylic acid derivatives with potent anti-integrase activity, with some compounds exhibiting IC₅₀ values in the low nanomolar range. mdpi.com

Table 3: Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives against HIV-1 Integrase

CompoundDescriptionIC₅₀ (µM)
3 Parent Indole-2-carboxylic acid derivative>10
17a Derivative with C6-halogenated benzene ring3.11
17b Optimized C6-substituted derivative0.23
20a Derivative with C3 long branch and C6 substitution0.13

This table synthesizes data from studies on indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors. mdpi.comrsc.org

Receptor Allosteric Modulation

Indole-2-carboxamides represent a significant class of allosteric modulators for the Cannabinoid Receptor 1 (CB1). nih.govnih.gov These compounds bind to a site on the receptor distinct from the orthosteric site where endogenous cannabinoids bind, modifying the receptor's response to orthosteric ligands. nih.govacs.org SAR studies on the indole-2-carboxamide scaffold have identified key structural features that influence binding affinity (KB) and cooperativity (α). nih.gov

Indole Ring Substituents:

C3 Position: The length of the alkyl chain at the C3 position significantly impacts allostery. nih.gov A C3 n-propyl group was found to markedly enhance allosteric modulation. researchgate.net

C5 Position: An electron-withdrawing group, such as a chloro or fluoro group, at the C5 position is preferred for enhancing modulation potency. nih.govnih.gov

N-phenethyl Moiety:

Linker Length: The ethylene (B1197577) linker between the amide and the phenyl ring is an important feature for CB1 modulating activity. nih.gov

Phenyl Ring Substitution: An electron-donating group, such as a dimethylamino or piperidinyl group, at the 4-position of the phenyl ring enhances activity. nih.gov

These studies have led to the identification of potent negative allosteric modulators that, despite enhancing agonist binding, can antagonize agonist-induced G-protein signaling. nih.govnih.gov For example, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide was identified as a potent modulator with a high binding cooperativity factor (α = 24.5). nih.gov

Antioxidant Activity and Molecular Mechanisms of Oxidative Stress Mitigation

Derivatives of indole-2-carboxylic acid have demonstrated significant antioxidant properties through various mechanisms. fabad.org.trunife.it The antioxidant capacity is highly dependent on the substitution pattern on the indole core and associated side chains.

Radical Scavenging: The ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, is a key mechanism. This activity is often attributed to the hydrogen-donating ability of the indole N-H group and hydroxyl substituents. fabad.org.trunife.it Arylidene-1H-indole-2-carbohydrazones with multiple hydroxyl groups on the arylidene moiety show good antioxidant activity. unife.it

Reducing Power: These compounds can act as reducing agents, for instance, by reducing Fe(III) to Fe(II). This capacity is measured by the direct reduction of Fe[(CN)6]3- to Fe[(CN)6]4-. researchgate.net Certain ester and amide derivatives of indole-2-carboxylic acid have shown excellent reducing power compared to standards like butylated hydroxytoluene (BHT). fabad.org.tr

Metal Chelation: Indole-2-carboxylic acid derivatives can chelate metal ions, particularly Fe(II). By binding to ferrous ions, they prevent them from participating in the Fenton reaction, which generates highly reactive hydroxyl radicals. Studies have shown that some derivatives exhibit more powerful Fe(II) chelating activity than Ethylenediaminetetraacetic acid (EDTA). fabad.org.trresearchgate.net

The functionalization of the C-3 position of the indole nucleus has been shown to modulate the antioxidant ability of the resulting derivatives. nih.gov For example, a derivative with a pyrrolidinedithiocarbamate moiety was found to be a highly active radical scavenger and Fe3+-Fe2+ reducer, likely acting via hydrogen and electron transfer mechanisms. nih.gov

Antimicrobial Activity Mechanisms Against Bacterial and Fungal Strains

Indole-2-carboxylate derivatives have shown broad-spectrum antimicrobial activity against various bacterial and fungal pathogens. fabad.org.trnih.gov The mechanisms of action are diverse and depend on the specific structural modifications of the indole scaffold.

Inhibition of Essential Enzymes: Molecular docking studies suggest that some indole derivatives exert their antibacterial effect by inhibiting crucial bacterial enzymes. For example, (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives are thought to inhibit E. coli MurB, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.gov

Disruption of Fungal Cell Membranes: The antifungal activity of these compounds may involve the inhibition of enzymes essential for fungal cell membrane integrity. The proposed mechanism for certain indole derivatives is the inhibition of 14α-lanosterol demethylase (CYP51), an enzyme critical for ergosterol biosynthesis in fungi. nih.gov

Membrane Depolarization and Disruption: Other indole derivatives containing aminoguanidine (B1677879) moieties have been shown to induce depolarization of the bacterial membrane and disrupt its integrity, leading to rapid bactericidal activity against resistant Klebsiella pneumoniae. nih.gov

Inhibition of Dihydrofolate Reductase (DHFR): Some aminoguanidine-indole derivatives have also been found to inhibit dihydrofolate reductase, an enzyme essential for nucleotide synthesis, thus halting bacterial growth. nih.gov

The antimicrobial potency is highly structure-dependent. For instance, in a series of ester and amide derivatives of indole-2-carboxylic acid, one specific amide derivative was the most active against Enterococcus faecalis and showed significant activity against Candida albicans with a MIC value of 8 µg/mL. fabad.org.trresearchgate.net

Compound ClassTarget Organism(s)Proposed Mechanism of Action
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylatesE. coliInhibition of MurB enzyme nih.gov
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylatesFungal StrainsInhibition of 14α-lanosterol demethylase (CYP51) nih.gov
Aminoguanidine-indole derivativesK. pneumoniaeMembrane depolarization, disruption, DHFR inhibition nih.gov
Indole-2-carboxamide derivativesE. faecalis, C. albicansNot specified, but potent activity observed fabad.org.trresearchgate.net

Antiviral Activity Mechanisms

The indole scaffold is a key component in numerous antiviral agents, acting through a variety of mechanisms to inhibit viral replication. nih.gov While specific mechanistic data for Methyl 4-hydroxy-1H-indole-2-carboxylate is limited, research on related indole-2-carboxylate derivatives provides insight into their potential antiviral actions.

Inhibition of Viral Entry and Fusion: Some indole derivatives, such as Arbidol (Umifenovir), function by inhibiting the fusion of the viral envelope with the host cell membrane. nih.govnih.gov This action prevents the virus from entering the cell and initiating replication.

Inhibition of Viral Enzymes: As detailed in section 6.2.1.6, indole derivatives can be potent inhibitors of viral proteases like the SARS-CoV 3CL protease. nih.gov Other viral enzymes, including reverse transcriptase, integrase, and polymerase, are also known targets for different classes of indole-based compounds. nih.gov

Broad-Spectrum Activity: A study of novel indole-2-carboxylate derivatives demonstrated broad-spectrum antiviral activity against both DNA and RNA viruses. nih.gov Structure-activity relationship findings from this study indicated that an alkyloxy group at the 4-position of the indole ring was not essential for antiviral activity, while acetylation of an amino group was detrimental to activity against RNA viruses. nih.gov This suggests that the electronic and steric properties of substituents on the indole ring can be tuned to achieve selective or broad-spectrum antiviral effects.

The diverse mechanisms of action highlight the versatility of the indole-2-carboxylate core in the development of novel therapeutic agents for a wide range of diseases.

Anti-Aggregation Mechanisms (e.g., Aβ Self-Aggregation, Metal Chelation-Induced Aggregation)

The aggregation of amyloid-beta (Aβ) peptides is a central pathological event in Alzheimer's disease. frontiersin.orgnih.gov The indole nucleus is a key pharmacophore in the design of Aβ anti-aggregation agents due to its structural characteristics. nih.govresearchgate.net The planar heterocyclic structure of the indole ring is believed to interfere with the formation of β-sheets, which are crucial for the assembly of Aβ monomers into toxic oligomers and fibrils. researchgate.netfrontiersin.org

One proposed mechanism for the anti-aggregation activity of indole-related compounds involves direct interaction and modification of the Aβ peptide. For example, studies on related dihydroxy-isomers that can be oxidized to quinones show that they can form covalent adducts with Aβ. acs.orgnih.gov A specific mechanism involves the nucleophilic attack by the Lys16 residue of Aβ42 on an oxidized indole derivative, leading to the formation of a stable bicyclic indole structure. nih.gov This covalent modification effectively caps (B75204) the peptide, preventing its incorporation into growing amyloid aggregates. Given the presence of a reactive phenol (B47542) group, this compound could potentially act via a similar pro-electrophilic mechanism following metabolic oxidation.

Furthermore, metal ions, particularly Cu²⁺, Zn²⁺, and Fe³⁺, are known to promote Aβ aggregation and contribute to oxidative stress in the Alzheimer's brain. While the specific metal-chelating properties of this compound have not been detailed, related heterocyclic compounds such as quinoline (B57606) derivatives have been shown to inhibit Cu²⁺-induced Aβ aggregation effectively. rsc.org The strategic placement of hydroxyl and carboxylate groups on the indole ring could confer metal-chelating capabilities, providing another potential mechanism for inhibiting metal-induced protein aggregation.

Molecular Basis of Immunomodulatory and Anti-inflammatory Properties

Indole and its derivatives, many of which are produced by gut microbiota from tryptophan, are recognized as important signaling molecules that can modulate host immune and inflammatory responses. nih.gov These compounds can interact with various eukaryotic systems and receptors, although the precise molecular targets for this compound are not yet fully elucidated.

The immunomodulatory effects of many indole compounds are mediated through their activity as ligands for the aryl hydrocarbon receptor (AhR). AhR is a ligand-activated transcription factor that plays a critical role in regulating immune responses at barrier surfaces, influencing the differentiation of immune cells such as T-helper 17 (Th17) cells and regulatory T cells (Tregs). Microbial indoles can influence the gut–brain and gut–liver axes, modulating inflammation and immune homeostasis. nih.gov

Additionally, the anti-inflammatory properties of indole-containing compounds may stem from their ability to inhibit key enzymes in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), or to suppress the activation of pro-inflammatory transcription factors like nuclear factor-kappa B (NF-κB). The antioxidant capacity of the 4-hydroxy group can also contribute by quenching reactive oxygen species (ROS), which are known mediators of inflammation.

Rational Design and Lead Optimization Strategies Based on SAR Insights

The indole-2-carboxylate scaffold serves as an excellent template for rational drug design and lead optimization. creative-biostructure.com SAR insights gleaned from antiviral, anti-aggregation, and other biological studies provide a clear roadmap for designing next-generation analogs of this compound with improved potency, selectivity, and pharmacokinetic profiles.

For antiviral applications, SAR studies on related indole-2-carboxylates have shown that modifications at various positions on the indole ring can dramatically influence activity. For instance, in the development of HIV-1 integrase inhibitors, the indole nitrogen and the C2-carboxyl group were found to be crucial for chelating Mg²⁺ ions in the enzyme's active site. nih.govrsc.orgnih.gov Optimization efforts focused on introducing halogenated benzene rings at the C6 position and long-chain branches at the C3 position, which significantly increased inhibitory activity by enhancing interactions with viral DNA and hydrophobic pockets of the enzyme. nih.govrsc.org

Similarly, in the context of anti-HBV agents based on 5-hydroxy-1H-indole-3-carboxylates, 3D-QSAR models highlighted the importance of steric, electrostatic, and hydrophobic fields. nih.gov These computational models guided the synthesis of new derivatives with superior potency, validating the predictive power of such rational design approaches.

For this compound, lead optimization strategies could involve:

Modification of the C2-Ester: Varying the methyl ester to other alkyl or aryl esters to probe interactions with target binding pockets and improve metabolic stability.

Substitution on the Indole Ring: Introducing small, electron-withdrawing or -donating groups at the C3, C5, C6, and C7 positions to modulate the electronic properties of the ring and explore new binding interactions, as informed by SAR from HIV and HBV studies. nih.govrsc.org

Derivatization of the C4-Hydroxyl Group: Converting the hydroxyl group to ethers or esters to fine-tune solubility, cell permeability, and potential for metabolic activation.

These strategies, guided by existing SAR data and computational modeling, can systematically enhance the therapeutic potential of the this compound scaffold. biosolveit.de

Q & A

Q. What are the common synthetic routes for Methyl 4-hydroxy-1H-indole-2-carboxylate, and what critical parameters influence yield and purity?

  • Methodological Answer : this compound can be synthesized via esterification of indole-2-carboxylic acid derivatives using methylating agents like methyl iodide (MeI) in the presence of a base (e.g., K₂CO₃) . Reaction parameters such as temperature (optimized between 50–80°C), reaction time (6–12 hours), and solvent choice (e.g., THF or DMF) significantly impact yield. Purification often involves recrystallization from ethanol or column chromatography to isolate the esterified product. Contaminants like unreacted starting materials or hydroxylated byproducts must be monitored via HPLC or TLC .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to GHS hazard classifications: wear PPE (gloves, goggles, lab coats), ensure proper ventilation, and avoid skin/eye contact. In case of exposure, rinse immediately with water and consult a physician . Store the compound in a cool, dry environment (< -20°C for long-term stability) under inert gas (e.g., N₂) to prevent degradation . Emergency protocols include using spill kits for containment and disposal through certified waste management services .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm substituent positions and esterification, FT-IR to verify carbonyl (C=O) and hydroxyl (O-H) functional groups, and mass spectrometry (ESI-TOF) for molecular weight validation . High-resolution XRD (via SHELXL) resolves crystal packing and hydrogen-bonding networks . Purity is assessed via HPLC with UV detection at λ = 254 nm .

Q. What are the key solubility properties of this compound, and how do they affect experimental design?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (CH₂Cl₂). Hydrochloride salt derivatives improve aqueous solubility for biological assays . Solvent selection for reactions should balance solubility with reactivity—e.g., THF for nucleophilic substitutions or MeOH for ester hydrolysis .

Q. What are the recommended storage conditions to ensure the stability of this compound?

  • Methodological Answer : Store in airtight containers at -20°C under nitrogen or argon to prevent oxidation and hydrolysis. Protect from light using amber glassware. For short-term use, refrigeration (2–8°C) in a desiccator is sufficient . Regularly monitor stability via NMR to detect degradation (e.g., ester hydrolysis to carboxylic acid) .

Advanced Research Questions

Q. How can X-ray crystallography be utilized to confirm the molecular structure of this compound?

  • Methodological Answer : Single-crystal XRD using SHELXL refines the structure by analyzing diffraction data. Key parameters include bond lengths (C-O ester: ~1.34 Å), angles (C-C-O: ~120°), and hydrogen-bonding interactions (O-H⋯O). Twinning or disorder in crystals may require data integration with SHELXD and SHELXE . Compare experimental data with DFT-calculated geometries to validate accuracy .

Q. How to resolve contradictions in spectroscopic data (e.g., NMR) when characterizing derivatives of this compound?

  • Methodological Answer : Cross-validate using complementary techniques:
  • Variable-temperature NMR to assess dynamic effects (e.g., rotamers).
  • 2D COSY/HSQC to resolve overlapping signals in crowded spectra.
  • Mass spectrometry to confirm molecular ion peaks and rule out impurities.
  • Computational NMR prediction (e.g., DFT) to compare experimental vs. theoretical shifts .

Q. What strategies optimize the regioselective functionalization of the indole ring in this compound?

  • Methodological Answer :
  • Protecting groups : Use tert-butyldimethylsilyl (TBS) to mask the 4-hydroxy group, directing electrophilic substitution to the 5- or 6-position .
  • Metal-catalyzed cross-coupling : Pd-mediated Suzuki reactions selectively functionalize the 3-position .
  • Electronic effects : The electron-withdrawing ester group deactivates the 2-position, favoring reactivity at the 5- or 6-position .

Q. How does the presence of the hydroxyl group at the 4-position influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The 4-hydroxy group can participate in hydrogen bonding, stabilizing transition states and directing nucleophiles to adjacent positions. For example, in SNAr reactions, the hydroxyl group activates the 5-position via resonance effects. Protecting the hydroxyl group as a methyl ether (using MeI/K₂CO₃) can redirect reactivity to the 3-position .

Q. What computational methods support the prediction of the crystal packing and intermolecular interactions in this compound?

  • Methodological Answer :
    Use Mercury CSD to visualize Hirshfeld surfaces and quantify intermolecular contacts (e.g., π-π stacking, hydrogen bonds). Density Functional Theory (DFT) calculates lattice energies and optimizes crystal structures. SHELXL refines thermal displacement parameters (ADPs) to model disorder or anisotropic effects . Compare predicted vs. experimental powder XRD patterns to validate polymorphic forms .

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Methyl 4-hydroxy-1H-indole-2-carboxylate
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